Cas no 1219907-20-6 (2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-yl}phenol)

2-{4-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}phenol is a heterocyclic compound featuring a benzothiazole core linked to a phenolic moiety via a piperazine bridge. The methylsulfanyl substitution enhances its electronic properties, making it useful in pharmaceutical and agrochemical research. Its structural complexity allows for potential applications as a building block in drug discovery, particularly for targeting neurological or antimicrobial pathways. The phenol group offers derivatization flexibility, while the piperazine spacer improves solubility and bioavailability. This compound’s well-defined synthesis and stability under standard conditions make it a reliable intermediate for further chemical modifications. Its unique scaffold may also be explored in material science for functionalized polymers or ligands in coordination chemistry.
2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-yl}phenol structure
1219907-20-6 structure
商品名:2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-yl}phenol
CAS番号:1219907-20-6
MF:C18H19N3OS2
メガワット:357.492961168289
CID:6559170
PubChem ID:49676237

2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-yl}phenol 化学的及び物理的性質

名前と識別子

    • 2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-yl}phenol
    • 2-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol
    • AKOS024518228
    • 1219907-20-6
    • 2-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]phenol
    • 2-{4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}phenol
    • F5773-3948
    • VU0520188-1
    • インチ: 1S/C18H19N3OS2/c1-23-15-7-4-8-16-17(15)19-18(24-16)21-11-9-20(10-12-21)13-5-2-3-6-14(13)22/h2-8,22H,9-12H2,1H3
    • InChIKey: YQRVRUJXPZFPOR-UHFFFAOYSA-N
    • ほほえんだ: S1C2C=CC=C(C=2N=C1N1CCN(C2C=CC=CC=2O)CC1)SC

計算された属性

  • せいみつぶんしりょう: 357.09695459g/mol
  • どういたいしつりょう: 357.09695459g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 419
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-yl}phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5773-3948-2μmol
2-{4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}phenol
1219907-20-6
2μmol
$57.0 2023-09-09
Life Chemicals
F5773-3948-15mg
2-{4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}phenol
1219907-20-6
15mg
$89.0 2023-09-09
Life Chemicals
F5773-3948-50mg
2-{4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}phenol
1219907-20-6
50mg
$160.0 2023-09-09
Life Chemicals
F5773-3948-20mg
2-{4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}phenol
1219907-20-6
20mg
$99.0 2023-09-09
Life Chemicals
F5773-3948-100mg
2-{4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}phenol
1219907-20-6
100mg
$248.0 2023-09-09
Life Chemicals
F5773-3948-10μmol
2-{4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}phenol
1219907-20-6
10μmol
$69.0 2023-09-09
Life Chemicals
F5773-3948-10mg
2-{4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}phenol
1219907-20-6
10mg
$79.0 2023-09-09
Life Chemicals
F5773-3948-30mg
2-{4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}phenol
1219907-20-6
30mg
$119.0 2023-09-09
Life Chemicals
F5773-3948-40mg
2-{4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}phenol
1219907-20-6
40mg
$140.0 2023-09-09
Life Chemicals
F5773-3948-25mg
2-{4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}phenol
1219907-20-6
25mg
$109.0 2023-09-09

2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-yl}phenol 関連文献

2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-yl}phenolに関する追加情報

Introduction to 2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-yl}phenol (CAS No. 1219907-20-6)

2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-yl}phenol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by its CAS number 1219907-20-6, belongs to a class of molecules that exhibit promising biological activities. The presence of multiple heterocyclic rings and functional groups in its structure makes it a subject of intense study for researchers exploring novel drug candidates.

The molecular structure of 2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-yl}phenol consists of a phenolic group linked to a piperazine moiety, which is further connected to a benzothiazole ring system. The benzothiazole ring is particularly noteworthy as it is known for its role in various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a methylsulfanyl group at the 4-position of the piperazine ring adds an additional layer of complexity, potentially influencing the compound's solubility, bioavailability, and interaction with biological targets.

In recent years, there has been a surge in research focused on developing new therapeutic agents that target complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. The compound 2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-yl}phenol has emerged as a promising candidate in this context due to its unique structural features. Studies have indicated that this molecule may possess inhibitory activity against certain enzymes and receptors that are implicated in disease pathogenesis. For instance, preliminary in vitro studies have suggested that it could interfere with the activity of kinases and other signaling molecules involved in cell proliferation and survival.

The phenolic group in the structure of 2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-yl}phenol is particularly interesting from a chemical perspective. Phenols are well-known for their antioxidant properties and have been widely studied for their potential in preventing oxidative stress-related diseases. The combination of this group with the benzothiazole and piperazine moieties suggests that the compound may exhibit dual functionality, targeting multiple pathways simultaneously. This multitarget approach has become increasingly popular in drug discovery as it can lead to more effective and less toxic therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with biological targets more accurately. These computational studies have been instrumental in guiding experimental efforts and optimizing the structure of 2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-yl}phenol for improved efficacy. By leveraging these computational tools, scientists have been able to identify key structural features that enhance binding affinity and selectivity towards specific biological targets.

The synthesis of 2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-yl}phenol presents several challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis combined with modern purification methods have enabled researchers to obtain high-purity samples suitable for further biological evaluation. These advancements are crucial for advancing the compound from preclinical studies to potential clinical development.

In conclusion, 2-{4-4-(methylsulfanyl)-1,3-benzothiazol-2-ylpiperazin-1-y}phenol (CAS No. 1219907) represents an exciting area of research with significant potential for developing novel therapeutic agents. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new insights into its mechanism of action and pharmacological properties, this compound is poised to play a crucial role in addressing some of the most challenging diseases faced by humanity today.

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